molecular formula C20H22FN5OS B2551670 3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 2415565-90-9

3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2551670
CAS No.: 2415565-90-9
M. Wt: 399.49
InChI Key: QXVMGMCXNNVISS-UHFFFAOYSA-N
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Description

3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazonoyl halides, triethylamine, and various solvents such as ethanol .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-[[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5OS/c1-12-22-17-10-15(21)4-5-16(17)19(27)26(12)11-13-6-8-25(9-7-13)20-23-18(24-28-20)14-2-3-14/h4-5,10,13-14H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVMGMCXNNVISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=NC(=NS4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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